N1,N1,2-Trimethylbutane-1,3-diamine
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Overview
Description
N1,N1,2-Trimethylbutane-1,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups, and is characterized by the presence of three methyl groups attached to the butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2-Trimethylbutane-1,3-diamine typically involves the alkylation of butane-1,3-diamine with methylating agents. One common method is the reaction of butane-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N1,2-Trimethylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N1,N1,2-Trimethylbutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N1,2-Trimethylbutane-1,3-diamine exerts its effects depends on its interaction with molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. In biochemical assays, the compound may act as a ligand, binding to specific proteins or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N1,N1,3-Trimethylbutane-1,3-diamine: Similar structure but with different methyl group positioning.
N,N,N’-Trimethyl-1,3-propanediamine: Another diamine with a different carbon backbone.
N1,N1-diethyl-3,3-dimethylbutane-1,2-diamine: Contains ethyl groups instead of methyl groups.
Uniqueness
N1,N1,2-Trimethylbutane-1,3-diamine is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-N,1-N,2-trimethylbutane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(7(2)8)5-9(3)4/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMEKRBMUREKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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